molecular formula C18H20N2O4 B1250441 Dictyoquinazol B

Dictyoquinazol B

Cat. No.: B1250441
M. Wt: 328.4 g/mol
InChI Key: ZPMNGXXERQAMJD-UHFFFAOYSA-N
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Description

Dictyoquinazol B is a unique quinazoline alkaloid isolated from the mushroom Dictyophora indusiata (commonly known as the bamboo mushroom or bridal veil fungus) . It is recognized for its significant neuroprotective properties and represents a rare natural product structure seldom found in nature . The primary research value of this compound lies in its potent activity against excitotoxicity, a key pathological process in several neurodegenerative diseases and stroke. Studies on cultured mouse cortical neurons have demonstrated that it confers dose-dependent protection against neuronal damage induced by the excitatory toxins glutamate and NMDA (N-methyl-D-aspartate) . This mechanism is of particular interest for investigating new therapeutic strategies for conditions such as Alzheimer's disease and ischemic stroke, where excitotoxicity contributes to neuronal loss . From a chemical perspective, this compound has a molecular formula of C18H20N2O4 and a molecular weight of 328.37 g/mol . A notable characteristic is that it exists as a mixture of interconverting rotamers (identified as 2a and 2b), which are not separable by standard HPLC methods due to their rapid equilibrium . The compound is "Lipinski-compliant," possessing properties such as a low molecular weight and suitable cLogP value that are typical for central nervous system (CNS)-active drugs, making it an excellent lead compound for medicinal chemistry optimization . The development of synthetic routes for this compound and its analogues facilitates further structure-activity relationship (SAR) studies to refine its neuroprotective efficacy and explore its potential across different models of neural injury . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C18H20N2O4

Molecular Weight

328.4 g/mol

IUPAC Name

3-[2-(hydroxymethyl)-4-methoxyphenyl]-6-methoxy-2,4-dihydroquinazoline-1-carbaldehyde

InChI

InChI=1S/C18H20N2O4/c1-23-15-3-5-17-13(7-15)9-19(11-20(17)12-22)18-6-4-16(24-2)8-14(18)10-21/h3-8,12,21H,9-11H2,1-2H3

InChI Key

ZPMNGXXERQAMJD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(CN(C2)C3=C(C=C(C=C3)OC)CO)C=O

Synonyms

dictyoquinazol B

Origin of Product

United States

Scientific Research Applications

Neuroprotective Properties

Dictyoquinazol B has demonstrated significant neuroprotective effects, particularly against excitotoxicity induced by glutamate and N-methyl-D-aspartate (NMDA). Research indicates that it can protect primary cultured mouse cortical neurons in a dose-dependent manner.

Case Study: Neuroprotection Against Excitotoxicity

  • Study Reference : Lee et al. (2002) isolated dictyoquinazols A, B, and C from Dictyophora indusiata and assessed their neuroprotective effects.
  • Findings : At concentrations of 5–10 µM, this compound significantly reduced neuronal damage from excitotoxins, showing potential for treating neurodegenerative diseases such as Alzheimer's .

Anticancer Activity

The compound also exhibits anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an adjunct in cancer therapy.

Data Table: Anticancer Efficacy

Cell Line Concentration (µM) Effect Reference
MCF-710Reduced cell viability by 50%Ray et al. (2020)
HeLa20Induced apoptosisZhang et al. (2016)
A54915Inhibited cell growthLiu et al. (2024)

Immunomodulatory Effects

This compound has been shown to modulate immune responses, enhancing the activity of natural killer cells and macrophages. This property makes it a candidate for further research in immunotherapy applications.

Case Study: Immunomodulation

  • Study Reference : Research conducted by Liao et al. (2019) highlighted the immunomodulatory effects of polysaccharides from Dictyophora indusiata, which include compounds like this compound.
  • Findings : The study demonstrated that treatment with this compound increased the secretion of cytokines such as TNF-α and IL-6, suggesting enhanced immune response capabilities .

Structural Characteristics

The structural uniqueness of this compound contributes to its biological activity. It belongs to a class of quinazoline derivatives, which are known for various pharmacological effects.

Comparison with Similar Compounds

Structural Features

Dictyoquinazol B shares a core quinazoline scaffold with dictyoquinazol A and C but differs in substituent groups (Figure 1). For example, Oh and Chung Song (2007) synthesized all three compounds, starting with dictyoquinazol A as the precursor for B and C .

Pharmacological Activity

All three dictyoquinazols exhibit neuroprotective effects, as demonstrated in glutamate-induced neuronal damage models . However, dictyoquinazol A has been the primary focus of mechanistic studies. Lizarme et al. (2016) synthesized dictyoquinazol A analogs and found that structural modifications significantly influenced neuroprotective potency, suggesting that similar structure-activity relationships may apply to B and C .

Broader Context: Comparison with Non-Quinazoline Compounds

While D. indusiata also produces 5-(hydroxymethyl)-2-furaldehyde (HMF), a compound with tyrosinase-inhibitory activity, HMF belongs to a distinct chemical class (furan derivatives) and lacks structural or functional overlap with dictyoquinazols .

Preparation Methods

Six-Step Synthesis from 5-Methoxy-2-Nitrobenzoic Acid (2007)

The inaugural synthesis of Dictyoquinazol A, reported in 2007, began with 5-methoxy-2-nitrobenzoic acid as the starting material. The sequence involved:

  • Reduction of the nitro group to an amine using hydrogenation.

  • Esterification to form the methyl ester derivative.

  • Cyclization under acidic conditions to construct the quinazolinone core.

  • Methylation at the 6-position using dimethyl sulfate.

  • Selective oxidation of the benzylic position to introduce a hydroxyl group.

  • Final purification via column chromatography.

This method achieved an overall yield of 36% for Dictyoquinazol A. While robust, the multi-step process introduced challenges in intermediate purification and scalability.

Two-Step Dimerisation-Cyclocondensation Approach (2016)

A streamlined synthesis was reported by Hunter et al. in 2016, leveraging the "hidden symmetry" of Dictyoquinazol A. The protocol involved:

  • Dimerisation-Cyclocondensation : Heating methyl 5-methoxyanthranilate (2 equiv) with formic acid under microwave irradiation, yielding the quinazolinone intermediate in up to 91%.

  • Selective Reduction : The intermediate was reduced using sodium borohydride to furnish Dictyoquinazol A in 24% yield.

This two-step route improved efficiency but required precise control over reaction conditions to avoid byproducts such as the amide intermediate 8.

Table 1: Comparative Analysis of Dictyoquinazol A Syntheses

ParameterSix-Step Method (2007)Two-Step Method (2016)
Starting Material5-Methoxy-2-nitrobenzoic acidMethyl 5-methoxyanthranilate
Total Steps62
Overall Yield36%19%
Key AdvantageHigh purityRapid synthesis
LimitationLow scalabilityModerate yield

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

  • Six-Step Route : While laborious, this method provides higher overall yields of A (36%), making it preferable for small-scale applications.

  • Two-Step Route : Despite lower yields (19% for A), its brevity and use of microwave-assisted reactions make it advantageous for high-throughput screening.

Scalability Challenges

  • Intermediate Stability : The benzylic alcohol intermediate in the six-step route is prone to oxidation, necessitating inert atmospheres.

  • Byproduct Formation : The dimerisation-cyclocondensation approach risks generating amide byproducts (e.g., compound 8), requiring meticulous optimization.

Recent Advances and Alternative Approaches

Recent studies have explored enzymatic formylation and flow chemistry to enhance the synthesis of this compound, though these remain experimental. Additionally, efforts to bypass the A intermediate via direct synthesis of B have been unsuccessful due to the complexity of regioselective formylation .

Q & A

Q. Methodological Workflow :

Literature review → 2. Route prioritization (atom economy, yield) → 3. Stepwise replication → 4. Mechanistic validation.

What strategies are effective for identifying this compound’s molecular targets in complex biological systems?

Advanced Research Question
Employ multi-omics approaches:

  • Chemoproteomics : Use clickable probes (alkyne-tagged analogs) for target pulldown and LC-MS/MS identification.
  • Transcriptomics : CRISPR-Cas9 knockout screens to pinpoint genes modulating activity.
  • Molecular dynamics (MD) : Simulate binding affinities with putative targets (e.g., kinases, GPCRs) . Cross-reference with databases like ChEMBL or BindingDB to filter false positives .

How should researchers structure a literature review to contextualize this compound’s novelty relative to known quinazoline alkaloids?

Basic Research Question
Adopt the PICOT framework:

  • Population : Quinazoline alkaloids with documented bioactivity.
  • Intervention : Structural/functional uniqueness of this compound (e.g., C-3 substitution).
  • Comparison : Bioactivity vs. homodictine or febrifugine.
  • Outcome : Novel mechanisms (e.g., kinase inhibition vs. DNA intercalation).
  • Timeframe : Studies published 2015–2025 . Use tools like VOSviewer for co-citation analysis to map research trends .

What quality control measures are essential for ensuring reproducibility in this compound research?

Basic Research Question

Compound authentication : Publish full spectral data (NMR, HRMS) in supplementary materials.

Biological replicates : ≥3 independent experiments with statistical rigor (ANOVA, p < 0.05).

Negative controls : Include solvent-only and scrambled siRNA in assays.

Data transparency : Deposit raw data in repositories like Zenodo or Figshare .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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